![molecular formula C15H18N4O4S B2419643 (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1904632-72-9](/img/structure/B2419643.png)
(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The research by El’chaninov et al. (2017) discusses the synthesis and properties of related compounds such as 2,5-bis(furan-2-yl)-1H-imidazole. This study provides insights into the chemical reactions and properties of furan and imidazole-based compounds, which are related to the compound (El’chaninov, Vlasova, & El’chaninov, 2017).
Catalytic and Antioxidant Applications
- Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, including compounds similar to the one mentioned. Their work demonstrates the potential antioxidant properties of these compounds, highlighting their relevance in pharmacological and biochemical research (Prabakaran, Manivarman, & Bharanidharan, 2021).
Preclinical Antitumor Activity
- A study by Hunt et al. (2000) on a similar compound, (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, revealed potent preclinical antitumor activity. This research is particularly significant for understanding the therapeutic potential of related imidazole and furan compounds in cancer treatment (Hunt et al., 2000).
Synthesis and Catalytic Applications
- Khaligh et al. (2019) focused on the synthesis and catalytic applications of 4-Imidazol-1-yl-butane-1-sulfonic acid, which is structurally related to the compound of interest. Their findings contribute to the understanding of the catalytic properties of imidazole-based compounds (Khaligh, Mihankhah, Johan, & Juan, 2019).
Synthesis of Diazepane Systems
- Banfi, Basso, Guanti, Kielland, Repetto, and Riva (2007) investigated a two-step approach to synthesize diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones. This study is relevant for understanding the synthesis methods and potential applications of diazepan compounds (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-15(5-4-13-3-1-10-23-13)18-6-2-7-19(9-8-18)24(21,22)14-11-16-12-17-14/h1,3-5,10-12H,2,6-9H2,(H,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJQVYWFDWHIY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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